REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][C:4]([C:8]#[C:9][Si](C(C)C)(C(C)C)C(C)C)([OH:7])[CH2:3]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:8]([C:4]1([OH:7])[CH2:5][CH2:6][N:2]([CH3:1])[CH2:3]1)#[CH:9] |f:1.2|
|
Name
|
1-Methyl-3-[(triisopropylsilanyl)-ethynyl]-pyrrolidin-3-ol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CC1)(O)C#C[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was purified by column (eluent: CH2Cl2: MeOH=10:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(CN(CC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |